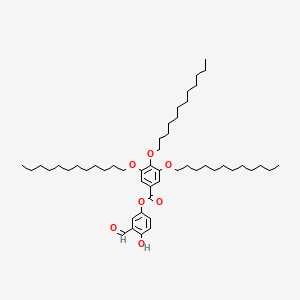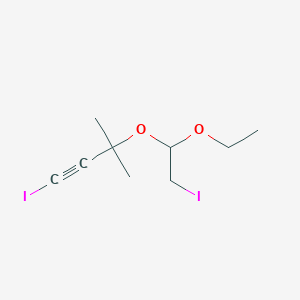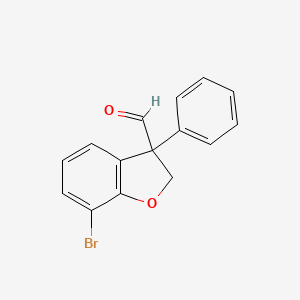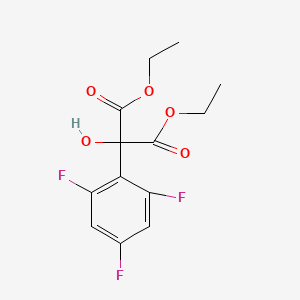
Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate is a chemical compound with the molecular formula C13H13F3O5 It is known for its unique structure, which includes a trifluorophenyl group attached to a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate typically involves the esterification of hydroxy(2,4,6-trifluorophenyl)propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted trifluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism by which diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Similar in structure but lacks the trifluorophenyl group.
Diethyl 2-hydroxy-2-(2,4,6-trifluorophenyl)malonate: A closely related compound with similar chemical properties.
Uniqueness
Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
918418-35-6 |
|---|---|
Molekularformel |
C13H13F3O5 |
Molekulargewicht |
306.23 g/mol |
IUPAC-Name |
diethyl 2-hydroxy-2-(2,4,6-trifluorophenyl)propanedioate |
InChI |
InChI=1S/C13H13F3O5/c1-3-20-11(17)13(19,12(18)21-4-2)10-8(15)5-7(14)6-9(10)16/h5-6,19H,3-4H2,1-2H3 |
InChI-Schlüssel |
IYRHJMJBLBXJLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(C=C(C=C1F)F)F)(C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


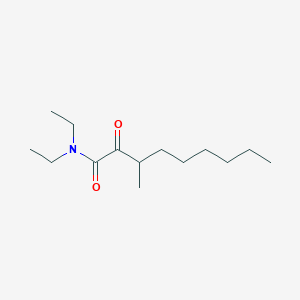

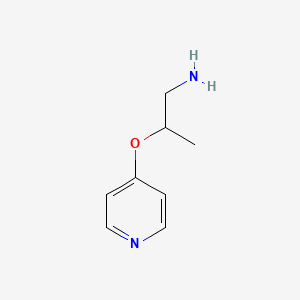
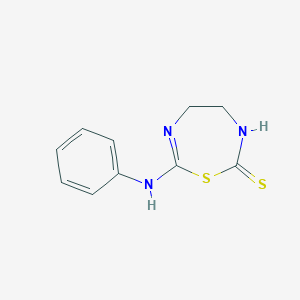
![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)

![3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine](/img/structure/B12602831.png)
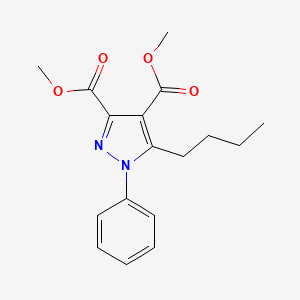
![3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12602848.png)
